8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide
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Overview
Description
8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide is a complex organic compound with the molecular formula C20H26ClNO4. This compound is known for its unique structure, which includes a chlorophenoxy group and a pyrrolidine carboxamide group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-methylideneoctanoic acid under controlled conditions to form the chlorophenoxy derivative. This intermediate is then reacted with (2S)-pyrrolidine-2-carboxamide in the presence of a coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and crystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid: A widely used herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid: Another herbicide with a chlorophenoxy group.
2-methyl-4-chlorophenoxyacetic acid: Known for its use in agriculture as a selective herbicide.
Uniqueness
8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide is unique due to its combination of a chlorophenoxy group with a pyrrolidine carboxamide group. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications .
Properties
Molecular Formula |
C20H29ClN2O4 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H19ClO3.C5H10N2O/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14;6-5(8)4-2-1-3-7-4/h7-10H,1-6,11H2,(H,17,18);4,7H,1-3H2,(H2,6,8)/t;4-/m.0/s1 |
InChI Key |
FFLHMHLGUKQLEC-VWMHFEHESA-N |
Isomeric SMILES |
C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O.C1C[C@H](NC1)C(=O)N |
Canonical SMILES |
C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O.C1CC(NC1)C(=O)N |
Origin of Product |
United States |
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